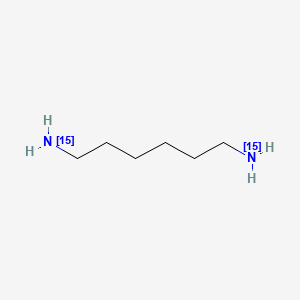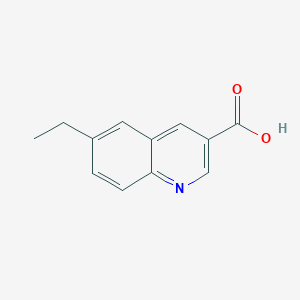
6-Ethylquinoline-3-carboxylic acid
Descripción general
Descripción
6-Ethylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is a solid substance that is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Ethylquinoline-3-carboxylic acid consists of a quinoline ring with an ethyl group at the 6th position and a carboxylic acid group at the 3rd position . The exact structure can be determined using various analytical techniques such as NMR, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
6-Ethylquinoline-3-carboxylic acid is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available literature .Aplicaciones Científicas De Investigación
Antibacterial Activity
6-Ethylquinoline-3-carboxylic acid and its derivatives have shown significant potential in antibacterial research. A study by Koga et al. (1980) on the structure-activity relationships of antibacterial 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids highlighted the antibacterial efficacy of these compounds against Gram-positive and Gram-negative bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980). Similarly, Glushkov, Marchenko, and Levshin (1997) synthesized 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs, emphasizing their high antibacterial activity in the series of fluoroquinolones (Glushkov, Marchenko, & Levshin, 1997).
Antitumor Activity
The compound has been explored for its antitumor properties. Gao et al. (2015) designed and synthesized a novel isoquinoline containing two isoquinoline-3-carboxylic acids, showing promising lead for anti-tumor study with high therapeutic efficacy and low systemic toxicity (Gao, Liu, Li, Guo, Wang, Zhao, & Peng, 2015).
Antiviral Activity
Research by Ivashchenko et al. (2014) into substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives showed significant findings in the field of antiviral activity. These compounds, especially the hydrochlorides of certain ethyl esters, were effective in suppressing influenza virus replication in cell cultures and in vivo models (Ivashchenko et al., 2014).
Angiotensin Converting Enzyme Inhibitors
Hayashi et al. (1985) synthesized derivatives of 2-carboxyethylcarbamoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and evaluated their in vitro angiotensin converting enzyme (ACE) inhibitory activities and antihypertensive effects. Certain analogs showed potent in vitro ACE inhibitory activities, suggesting potential applications in hypertension management (Hayashi, Nunami, Sakai, Ozaki, Kato, Kinashi, & Yoneda, 1985).
Metal Ion Complexation
Bailey et al. (1984) investigated the complexation of transition series metal ions by related methoxyquinolones, including 1-ethyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid. Their findings suggest that lipid solubility is not a major factor in the mechanism of action of such compounds, supporting the involvement of 1:1 drug-metal complexes. This research provides insights into the chemical properties of quinoline-carboxylic acids and their interactions with metal ions, which could be relevant in various scientific fields including pharmaceutical and materials science (Bailey, Cole, Goodfield, May, Dreyfuss, Midgley, & Williams, 1984).
Excitatory Amino Acid (EAA) Receptor Antagonists
Ornstein et al. (1996) prepared a series of 6-substituted decahydroisoquinoline-3-carboxylic acids as EAA receptor antagonists. These compounds were found to be antagonists at the N-methyl-D-aspartate (NMDA) and AMPA subclasses of ligand gated ion channel (ionotropic) EAA receptors. The study provides a foundation for the development of novel therapeutic agents targeting these receptors, which are critical in neurological processes (Ornstein, Arnold, Allen, Bleisch, Borromeo, Lugar, Leander, Lodge, & Schoepp, 1996).
Safety And Hazards
Propiedades
IUPAC Name |
6-ethylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-8-3-4-11-9(5-8)6-10(7-13-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFYNCQFWITRCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=CN=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589147 | |
| Record name | 6-Ethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethylquinoline-3-carboxylic acid | |
CAS RN |
948289-98-3 | |
| Record name | 6-Ethyl-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948289-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



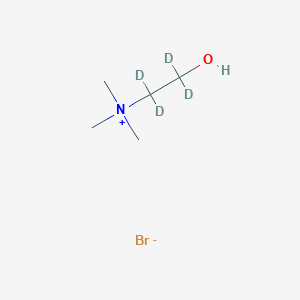

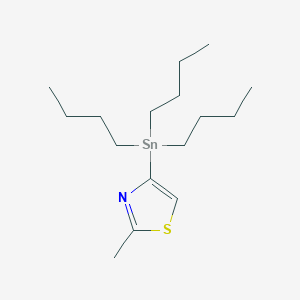
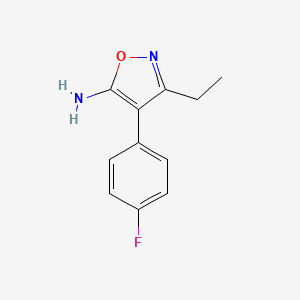

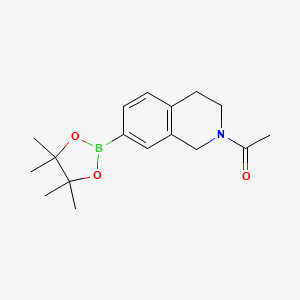
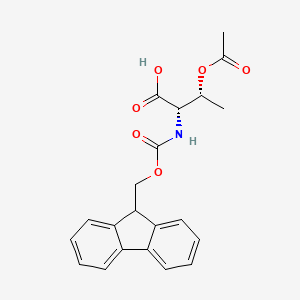
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1611773.png)
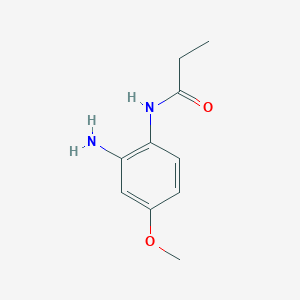
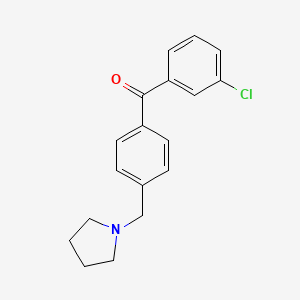
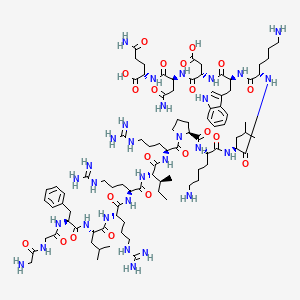
![Bis[(S,S,S)-DiazaPhos-SPE]](/img/structure/B1611782.png)
![4-[(R)-[(2S)-5-Ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide](/img/structure/B1611783.png)
